molecular formula C17H22N4O3S B2922808 N-(3,5-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 923139-76-8

N-(3,5-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2922808
CAS No.: 923139-76-8
M. Wt: 362.45
InChI Key: OIIHMIUTZHXKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 3,5-dimethylphenyl group linked via an amide bond to a thioether-containing imidazole core. The imidazole ring is substituted at position 1 with a methylcarbamoylmethyl group and at position 5 with a hydroxymethyl moiety. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, logP) and biological interactions, particularly in therapeutic contexts like enzyme inhibition or antimicrobial activity . The thioether bridge (C–S–C) enhances metabolic stability compared to ether analogs, while the hydroxymethyl group may improve aqueous solubility .

Properties

IUPAC Name

2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-11-4-12(2)6-13(5-11)20-16(24)10-25-17-19-7-14(9-22)21(17)8-15(23)18-3/h4-7,22H,8-10H2,1-3H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIHMIUTZHXKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the phenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, activation, and downstream signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Aromatic Substituent Imidazole Substituents Molecular Weight (g/mol) Key Structural Notes Reference
N-(3,5-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide 3,5-dimethylphenyl 5-(hydroxymethyl), 1-(methylcarbamoylmethyl) ~407.5* Hydrophilic hydroxymethyl enhances solubility
N-(4-fluorobenzyl) analog () 3,5-dimethylphenyl 5-(hydroxymethyl), 1-(4-fluorobenzyl) ~483.5 Fluorobenzyl group increases lipophilicity
2-{[5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide () 3,5-dichlorophenyl 5-(4-chlorophenyl), 1-methyl ~430.3 Chlorine atoms boost potency but may raise toxicity
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Variable aryl/heteroaryl Oxadiazole core with indole substituents ~350–400 Oxadiazole-thioacetamide hybrid; antiviral potential

*Estimated based on formula.

Physicochemical and Pharmacological Properties

  • Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to the 4-fluorobenzyl () and dichlorophenyl () analogs, which prioritize membrane permeability .
  • Metabolic Stability : Thioether linkages (common in all compounds) resist oxidative degradation better than ethers, but chlorinated aromatics () may slow hepatic clearance .
  • Bioactivity : Chlorophenyl-substituted imidazoles () are often associated with enhanced antimicrobial or kinase inhibitory activity but may exhibit higher cytotoxicity. The indole-oxadiazole hybrids () show promise in targeting viral proteases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.